molecular formula C27H23N2NaO5 B560099 AM095 CAS No. 1345614-59-6

AM095

Cat. No.: B560099
CAS No.: 1345614-59-6
M. Wt: 478.5 g/mol
InChI Key: BDKDADFSIDCQGB-GMUIIQOCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM095 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the phenyl groups: This step involves coupling reactions to attach the phenyl groups to the oxazole ring.

    Introduction of the carboxylate group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

AM095 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Background on AM095

This compound is characterized by its potent and orally bioavailable properties, with IC50 values of 0.73 μM for mouse LPA1 and 0.98 μM for human LPA1. It has demonstrated efficacy in inhibiting LPA1-induced chemotaxis in various cell lines, including melanoma and breast cancer cells, suggesting its potential role in cancer therapy .

Case Studies

  • Breast Cancer : In a study involving metastatic breast cancer models, this compound was incorporated into liposomal formulations to enhance drug delivery. This approach resulted in a significant increase in drug accumulation within tumors compared to control formulations, indicating the potential for targeted therapy .
  • Diabetic Nephropathy : this compound has also been studied for its effects on renal function in diabetic models. It was found to reduce glomerular injury and improve kidney function by inhibiting inflammatory pathways associated with LPA signaling .

Diabetic Nephropathy

This compound has shown promise in treating diabetic nephropathy by attenuating renal fibrosis and inflammation. In streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and glomerular volume, suggesting its protective effects on kidney tissue .

Hypertensive Renal Injury

Research has indicated that this compound can mitigate hypertensive renal injury by reducing proteinuria and improving renal function markers in animal models. The compound's ability to suppress renal fibrosis further underscores its therapeutic potential .

Mechanistic Insights

This compound inhibits the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, this compound can reduce the expression of pro-inflammatory cytokines and oxidative stress markers in various models .

Experimental Findings

In preclinical studies, this compound treatment resulted in decreased macrophage infiltration and collagen deposition in lung tissues following bleomycin-induced injury, highlighting its anti-fibrotic properties .

Data Summary Table

Application AreaKey FindingsModel Used
Cancer Treatment Enhanced drug delivery via liposomal formulationMetastatic breast cancer model
Diabetic Nephropathy Reduced albuminuria and glomerular injuryStreptozotocin-induced diabetic mice
Hypertensive Injury Decreased proteinuria and renal fibrosisDahl-Iwai salt-sensitive rats
Inflammation Inhibited TLR4/NF-κB pathwayBleomycin-induced lung injury model

Mechanism of Action

AM095 exerts its effects by selectively antagonizing the LPA1 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting the LPA1 receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of GTPγS binding and the reduction of calcium flux in cells expressing the LPA1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AM095

This compound is unique due to its high selectivity for the LPA1 receptor and its potent antagonistic effects. This selectivity makes it a valuable tool for studying the specific role of the LPA1 receptor in various biological processes and for developing targeted therapies .

Biological Activity

AM095 is a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1), which has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo effects, and relevant case studies.

This compound operates primarily by inhibiting LPA1, a G protein-coupled receptor involved in numerous physiological processes, including cell proliferation, migration, and survival. By blocking LPA1 activation, this compound can modulate pathways associated with inflammation and fibrosis.

In Vitro Studies

In vitro experiments have demonstrated the potency of this compound against LPA1-mediated responses. Notable findings include:

  • Chemotaxis Inhibition : this compound effectively inhibited LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells. The IC50 values were reported as 0.78 μM and 0.23 μM, respectively .
  • Calcium Mobilization : In MDA-MB-231 cells, this compound (500 nM) completely inhibited LPA-induced intracellular calcium responses. However, it did not affect LPE-induced responses in SK-OV3 cells .

In Vivo Studies

The efficacy of this compound has also been evaluated in various animal models:

  • Histamine Release : In a murine model, this compound was shown to dose-dependently block LPA-induced histamine release, with an effective dose (ED50) of 8.3 mg/kg .
  • Fibrosis Models : In bleomycin-induced dermal fibrosis models, treatment with this compound significantly reduced collagen deposition and inflammatory cell infiltration . The drug was administered orally at a dose of 30 mg/kg, demonstrating its potential as a therapeutic agent for fibrotic diseases.

Table 1: Summary of In Vitro and In Vivo Findings on this compound

Study TypeModel/Cell TypeEffect ObservedIC50/ED50 Value
In VitroMouse LPA1/CHO cellsChemotaxis inhibition0.78 μM
In VitroHuman A2058 melanoma cellsChemotaxis inhibition0.23 μM
In VitroMDA-MB-231Calcium response inhibition500 nM
In VivoCD-1 miceHistamine release inhibitionED50 = 8.3 mg/kg
In VivoBleomycin modelReduced fibrosis and inflammationED50 = 30 mg/kg

Case Studies

Recent research has explored the implications of this compound in specific disease contexts:

  • Multiple Sclerosis (MS) : A study indicated that treatment with this compound improved clinical outcomes in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS. The antagonist reduced levels of inflammatory mediators and microglial activation .
  • Dermal Fibrosis : Another investigation highlighted the effectiveness of this compound in reducing dermal fibrosis induced by bleomycin. The treatment led to significant decreases in collagen deposition and inflammatory cell infiltration .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses high oral bioavailability, which supports its potential for clinical use. Following administration at doses up to 30 mg/kg, plasma concentrations were measured using liquid chromatography/mass spectrometry (LC-MS/MS), allowing for detailed analysis of its pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine AM095’s potency as an LPA1 antagonist?

this compound’s potency is quantified using GTPγS binding assays in CHO cells overexpressing human or murine LPA1 receptors. IC50 values (0.98 µM for human, 0.73 µM for murine LPA1) are derived from dose-response curves measuring inhibition of LPA-induced GTPγS binding . Calcium flux assays in transfected CHO cells further validate antagonism, with IC50 values of 0.025 µM (human) and 0.023 µM (murine) .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical models?

Pharmacokinetic studies in rats and dogs reveal high oral bioavailability (e.g., rat: 10 mg/kg oral dose achieves Cmax = 41 µM at 2 hours) and moderate half-life (1.5–1.8 hours). Plasma concentrations are measured via LC-MS, with dose-dependent exposure observed across species. Key parameters include:

SpeciesDose (mg/kg)Cmax (µM)Tmax (h)t½ (h)
Rat10 (oral)4121.79
Dog5 (oral)210.251.5

Q. What in vitro assays confirm this compound’s selectivity for LPA1 over other LPA receptors?

Selectivity is tested using competitive binding assays against LPA2, LPA4, and LPA5. This compound shows >100-fold selectivity for LPA1, validated by negligible activity in calcium flux assays for non-target receptors .

Advanced Research Questions

Q. How does this compound mitigate fibrosis in preclinical models, and what endpoints are measured?

In bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction (UUO) renal fibrosis models, this compound reduces collagen deposition (measured via hydroxyproline assays) and inflammatory cell infiltration (e.g., macrophages in BAL fluid). Doses of 10–30 mg/kg/day orally significantly lower histopathological scores and TGF-β/Smad2 signaling .

Q. What experimental designs address contradictory data on this compound’s efficacy in autoimmune models?

In EAE (multiple sclerosis) models, this compound’s efficacy depends on timing:

  • Preventive dosing (pre-onset): Reduces clinical scores (e.g., cumulative score from 40 to 20) by inhibiting Th17 cell infiltration into the CNS (qPCR shows reduced Rorc and Il17a expression in spinal cord) .
  • Therapeutic dosing (post-onset): No significant effect, highlighting LPA1’s role in disease initiation but not progression . Discrepancies are addressed by standardizing administration windows and using littermate controls.

Q. How do researchers optimize this compound’s formulation to overcome solubility limitations?

Lipid-based nanoformulations (e.g., liposomes) enhance this compound’s aqueous solubility (from 67.3 mg/mL in DMSO to stable colloidal dispersions). These improve bioavailability in metastatic breast cancer models, validated by increased tumor accumulation via fluorescence imaging .

Q. Methodological Considerations

Q. What statistical approaches are used to analyze this compound’s dose-response relationships?

  • Nonlinear regression (GraphPad Prism) for IC50/ED50 calculations.
  • Two-way ANOVA with Sidak’s post-hoc test for longitudinal data (e.g., clinical scores in EAE).
  • Student’s t-test for pairwise comparisons (e.g., collagen content in fibrosis models) .

Q. How is this compound’s target engagement validated in vivo?

Biomarker assays include:

  • LPA-induced histamine release in mice (ED50 = 8.3 mg/kg) .
  • Reduction of NEK7/Synaptopodin in diabetic nephropathy models (immunofluorescence and Western blot) .

Q. Data Interpretation Challenges

Q. Why do IC50 values vary between GTPγS binding and calcium flux assays?

GTPγS binding measures receptor-G protein coupling efficiency, while calcium flux reflects downstream signaling amplification. Differences arise from assay sensitivity (calcium flux detects submicromolar potency) and cellular context (e.g., endogenous vs. overexpressed receptors) .

Q. How do interspecies differences in LPA1 affinity impact translational research?

Murine LPA1 has higher this compound affinity (IC50 = 0.73 µM vs. 0.98 µM for human), necessitating species-specific dosing in xenograft models. Cross-species pharmacokinetic-pharmacodynamic (PK-PD) modeling is recommended for clinical extrapolation .

Properties

IUPAC Name

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDADFSIDCQGB-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693387
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345614-59-6
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.